

Application Notes and Protocols for the AMAS Python Package

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMAS

Cat. No.: B013638

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AMAS (Alignment-based Motif Analysis Suite) is a powerful and efficient Python tool designed for the manipulation and statistical analysis of multiple sequence alignments.[1][2] It is particularly well-suited for large phylogenomic datasets, enabling rapid concatenation, format conversion, and summary statistics generation.[1][2][3] While **AMAS** provides a convenient command-line interface, its full potential can be harnessed through its Python package implementation, allowing for seamless integration into complex bioinformatics pipelines.[4][5] These application notes provide detailed protocols for utilizing the **AMAS** Python package for common alignment manipulation and analysis tasks.

Core Functionalities of the AMAS Python Package

The central component of the **AMAS** Python package is the `MetaAlignment` class, which serves as the primary object for handling alignment data.[4][6][7] By instantiating this class, users can programmatically access the functionalities of **AMAS**. The key operations that can be performed using the **AMAS** Python package include:

- Alignment Concatenation: Combining multiple sequence alignments into a single, larger alignment.[6][8][9]

- Format Conversion: Converting alignment files between various formats such as FASTA, PHYLIP, and NEXUS.[6]
- Summary Statistics: Calculating a range of descriptive statistics for one or more alignments.
[1][6][7]
- Alignment Splitting: Dividing a concatenated alignment into its constituent partitions.[6]
- Taxa Removal: Removing specific sequences (taxa) from an alignment.[5][10]
- Replicate Dataset Generation: Creating random replicate datasets from a collection of alignments, often used for phylogenetic jackknifing.[1][4][9]

Data Presentation: Alignment Summary Statistics

A primary application of the **AMAS** Python package is the generation of summary statistics for quality control and exploratory data analysis of multiple sequence alignments. The following table outlines the quantitative data that can be generated.

Statistic	Description	Data Type
Number of Taxa	The total number of sequences in the alignment.	Integer
Alignment Length	The total number of columns (positions) in the alignment.	Integer
Total Matrix Cells	The product of the number of taxa and the alignment length.	Integer
Missing Data (%)	The percentage of undetermined characters (e.g., '?', 'N', '-') in the alignment.	Float
AT Content (%)	The percentage of Adenine and Thymine bases in a DNA alignment.	Float
GC Content (%)	The percentage of Guanine and Cytosine bases in a DNA alignment.	Float
Number of Variable Sites	The total number of alignment columns that contain at least two different character states.	Integer
Proportion of Variable Sites	The number of variable sites divided by the total alignment length.	Float
Parsimony Informative Sites	The number of alignment columns that have at least two character states, each appearing at least twice.	Integer
Proportion of Parsimony Informative Sites	The number of parsimony-informative sites divided by the total alignment length.	Float

Experimental Protocols

The following protocols provide detailed methodologies for using the **AMAS** Python package for key alignment manipulation tasks.

Protocol 1: Programmatic Concatenation of Multiple Alignments

This protocol details the steps to concatenate multiple sequence alignment files into a single file using the **AMAS** Python package.

1. Installation:

Ensure that the **AMAS** package is installed. If not, it can be installed using pip:

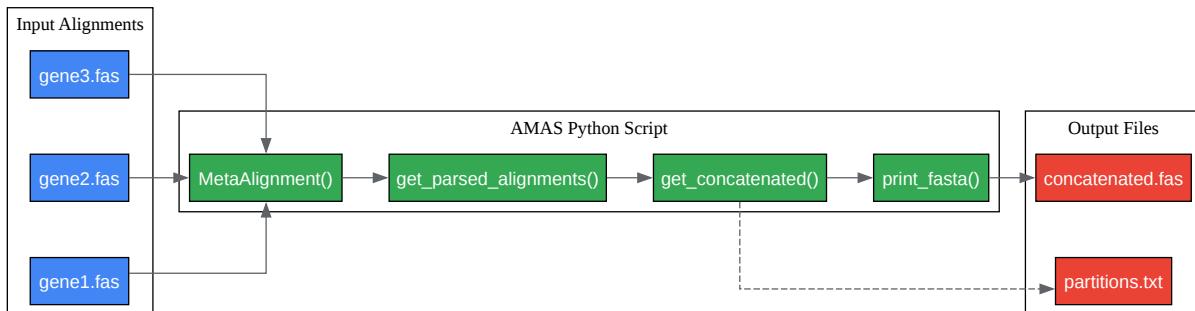
2. Python Script for Concatenation:

The following Python script demonstrates how to use the `MetaAlignment` class to concatenate a list of FASTA files.

Protocol 2: Generating and Exporting Alignment Summary Statistics

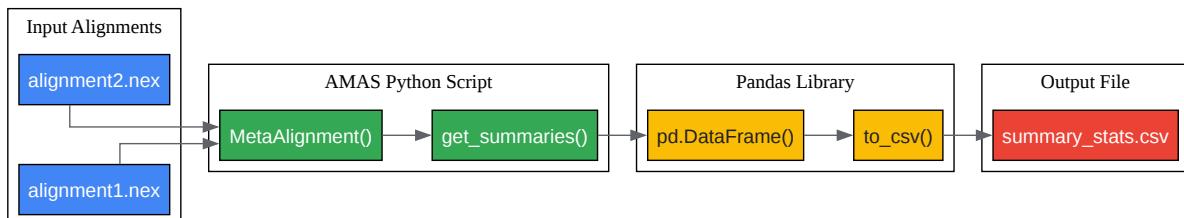
This protocol outlines the procedure for calculating and saving summary statistics for a set of alignment files.

1. Installation:

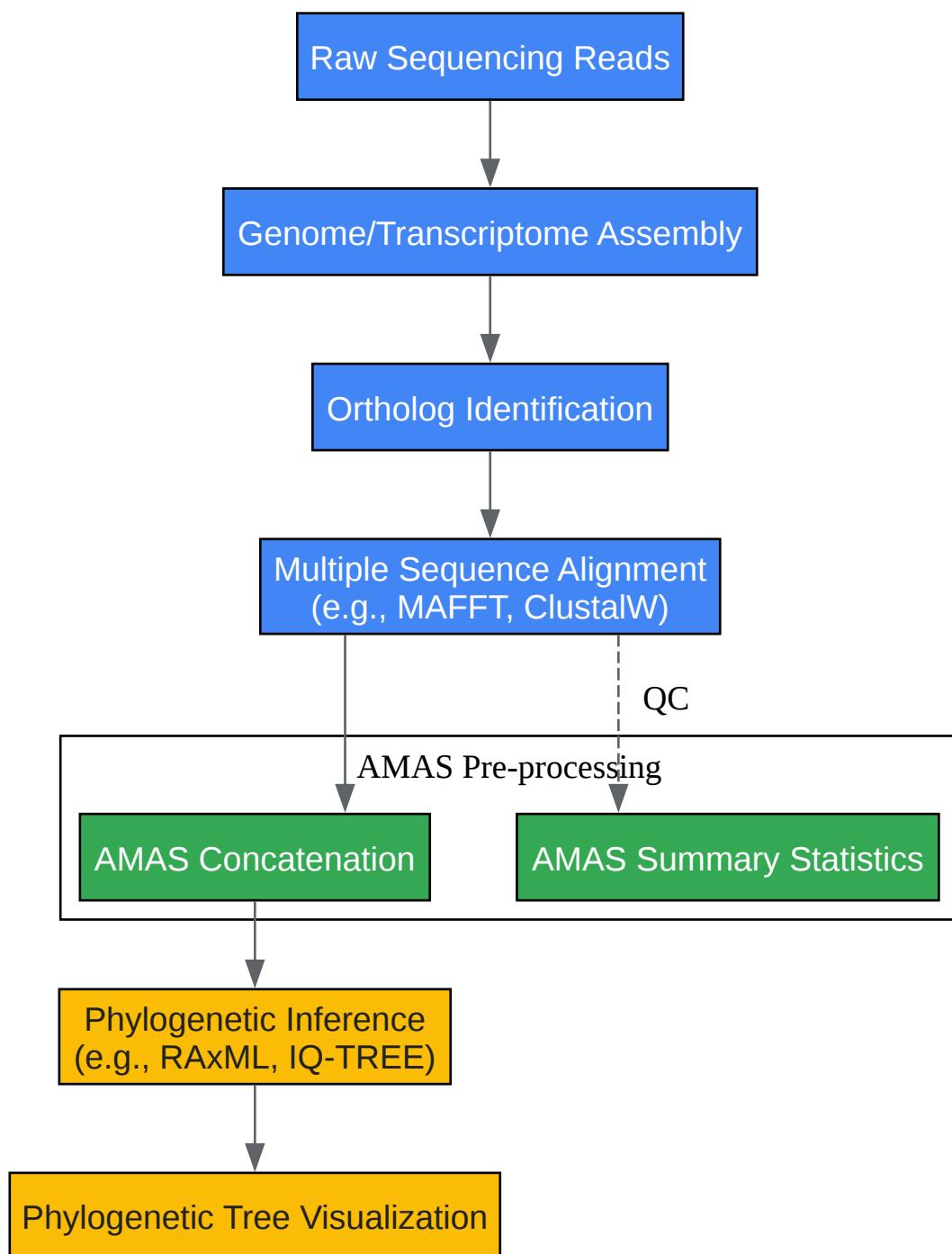

As with the previous protocol, ensure the **AMAS** package is installed.

2. Python Script for Summary Statistics:

This script calculates summary statistics for multiple alignment files and saves the results to a CSV file.


Mandatory Visualization

The following diagrams illustrate common experimental workflows involving the **AMAS** Python package.


[Click to download full resolution via product page](#)

AMAS Python package workflow for alignment concatenation.

[Click to download full resolution via product page](#)

Workflow for generating summary statistics using **AMAS** and pandas.

[Click to download full resolution via product page](#)

AMAS in a typical phylogenomics workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biopython - Pairwise Alignment - GeeksforGeeks [geeksforgeeks.org]
- 2. Ama Citation Generator - Chrome Web Store [chromewebstore.google.com]
- 3. paperpal.com [paperpal.com]
- 4. AMAS: a fast tool for alignment manipulation and computing of summary statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GitHub - marekborowiec/AMAS: Calculate summary statistics and manipulate multiple sequence alignments [github.com]
- 7. amas · PyPI [pypi.org]
- 8. AMAS to Concatenate Sequences [protocols.io]
- 9. peerj.com [peerj.com]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the AMAS Python Package]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013638#python-package-implementation-of-the-amas-tool]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com